molecular formula C29H27N3O4 B1192976 JS-8

JS-8

Cat. No. B1192976
M. Wt: 481.552
InChI Key: UZMOLFNHKVFZND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

JS-8 is a novel hNPR1 antagonist, inhibiting receptor activity through a noncompetitive mechanism.

Scientific Research Applications

Data Storage Architecture for Fusion Experiments

JS-8 plays a significant role in addressing the challenges of data management in fusion research. The traditional databases face issues like inconvenience of management and difficulty in scaling architecture. JS-8, through J-TEXTDB, offers a solution by providing a data storage and management system that aims to enhance read-write speed, optimize data system structure, and facilitate scalability and availability. This system is particularly designed for big data storage and access in long-pulse experiments like ITER, highlighting the importance of efficient data management in advancing fusion research (Zhang et al., 2016).

Web-Based Scientific Research Management

The application and management system of scientific research projects leverage JS-8 technology to facilitate project application, online evaluation, and project process management through a user-friendly interface. This comprehensive management system, utilizing PHP and MySQL, supports the daily needs of science and technology project management. It demonstrates the value of JS-8 in enhancing the efficiency and accessibility of managing scientific research projects, thereby contributing to the advancement of science and technology management practices (Wu, 2022).

Statistical Analysis and Experiment Design

JS-8, as exemplified by JMP statistical discovery software, is instrumental in the exploration and analysis of data for scientific discovery. It supports statistically designed experiments and offers a range of analytical tools that facilitate the dynamic linking of graphs to data. This capability underlines the potential of JS-8 to aid researchers in designing experiments, analyzing data, and uncovering insights across various scientific domains (Jones & Sall, 2011).

Scientific Research Project Management Safety Design

In the realm of scientific research project management, JS-8 contributes to the development of systems based on J2EE architecture that offer a secure, efficient, and scalable solution for managing scientific research projects. Such systems feature functions like application, recommendation, processing, and assessment of projects, emphasizing the role of JS-8 in facilitating secure and effective project management processes (Yang, Shi, & Meng, 2015).

JavaScript Malware Detection Research

JS-8 technologies are also pivotal in the domain of cybersecurity, specifically in JavaScript Malware Detection (JSMD). Research in JSMD focuses on developing models that outperform in detecting malicious attacks on web pages. This area showcases the utility of JS-8 in enhancing the security of web applications, protecting them against various cyber threats, and promoting safe internet usage (Sohan & Basalamah, 2020).

properties

Product Name

JS-8

Molecular Formula

C29H27N3O4

Molecular Weight

481.552

IUPAC Name

2-(Benzo[d][1,3]dioxol-5-yl)-1-(3-(2-(benzyloxy)phenyl)-2-methyl-6,7-dihydropyrazolo[1,5-a]pyrimidin-4(5H)-yl)ethan-1-one

InChI

InChI=1S/C29H27N3O4/c1-20-28(23-10-5-6-11-24(23)34-18-21-8-3-2-4-9-21)29-31(14-7-15-32(29)30-20)27(33)17-22-12-13-25-26(16-22)36-19-35-25/h2-6,8-13,16H,7,14-15,17-19H2,1H3

InChI Key

UZMOLFNHKVFZND-UHFFFAOYSA-N

SMILES

O=C(N1C2=C(C3=CC=CC=C3OCC4=CC=CC=C4)C(C)=NN2CCC1)CC5=CC=C(OCO6)C6=C5

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

JS-8;  JS8;  JS 8

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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